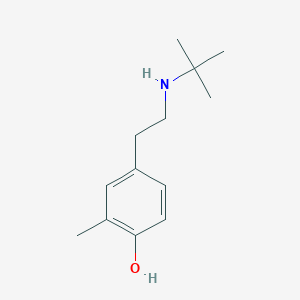

4-(2-(tert-Butylamino)ethyl)-2-methylphenol

描述

4-(2-(tert-Butylamino)ethyl)-2-methylphenol is an organic compound that features a phenol group substituted with a tert-butylaminoethyl group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(tert-Butylamino)ethyl)-2-methylphenol typically involves the reaction of 2-methylphenol with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 2-methylphenol and tert-butylamine.

Catalyst: Acidic or basic catalysts can be used to promote the reaction.

Reaction Conditions: Elevated temperatures (around 80-100°C) and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

化学反应分析

Types of Reactions

4-(2-(tert-Butylamino)ethyl)-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学研究应用

4-(2-(tert-Butylamino)ethyl)-2-methylphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of polymers and other industrial chemicals.

作用机制

The mechanism of action of 4-(2-(tert-Butylamino)ethyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to various physiological effects. For example, it may interact with β2-adrenergic receptors, leading to bronchodilation and other effects .

相似化合物的比较

Similar Compounds

2-(tert-Butylamino)ethyl methacrylate: A similar compound used in polymer chemistry.

tert-Butylaminoethanol: Another related compound with different functional groups.

Uniqueness

4-(2-(tert-Butylamino)ethyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a tert-butylaminoethyl group makes it a versatile compound for various applications .

生物活性

4-(2-(tert-Butylamino)ethyl)-2-methylphenol, commonly referred to as dehydroxy salbutamol, is an organic compound with significant biological activity, particularly in the context of respiratory therapies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO. Its structure features a phenolic group substituted with a tert-butylaminoethyl group at the para position and a methyl group at the ortho position. This specific arrangement contributes to its biological activity and reactivity.

The primary mechanism of action for this compound is its interaction with beta-adrenergic receptors, which are crucial in the regulation of airway smooth muscle tone. As a beta-agonist, this compound promotes bronchodilation by stimulating these receptors, leading to relaxation of bronchial smooth muscle and improved airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Key Mechanisms:

- Stimulation of Beta-Adrenergic Receptors : The compound mimics the action of endogenous catecholamines, activating beta-2 adrenergic receptors in the lungs.

- Smooth Muscle Relaxation : This activation results in the relaxation of bronchial smooth muscle, alleviating symptoms associated with respiratory constriction.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Bronchodilator Effects : Studies have shown that it can effectively dilate airways, making it a candidate for treating asthma and COPD .

- Selectivity for Receptor Subtypes : Preliminary findings suggest that it may exhibit selectivity towards specific beta receptor subtypes, which could influence its efficacy and safety profile .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Salbutamol | Structural backbone similar | Established bronchodilator |

| Levalbuterol | Stereoisomer of Salbutamol | More selective for beta-2 adrenergic receptors |

| 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | Hydroxyl substitution | Enhanced solubility and bioavailability |

Case Studies and Research Findings

- Pharmacokinetics Study : A comparative study on the metabolism of salbutamol and dehydroxy salbutamol revealed insights into their metabolic pathways. Researchers found that dehydroxy salbutamol has a distinct metabolic profile that may lead to prolonged effects in therapeutic applications .

- In Vitro Studies : Research involving cell cultures demonstrated that this compound effectively activates beta-adrenergic receptors, resulting in significant increases in cyclic AMP levels, a secondary messenger involved in the relaxation of smooth muscle .

- Potential Side Effects : While promising as a bronchodilator, studies also indicate potential side effects linked to receptor selectivity and dosage. Further investigations are needed to establish a comprehensive safety profile .

属性

IUPAC Name |

4-[2-(tert-butylamino)ethyl]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-10-9-11(5-6-12(10)15)7-8-14-13(2,3)4/h5-6,9,14-15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVRVWRGZWEPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157411 | |

| Record name | 4-(2-(tert-Butylamino)ethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132183-64-3 | |

| Record name | Dehydroxy albuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132183643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(tert-Butylamino)ethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GW932C5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。